NH-bis(PEG4-acid)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

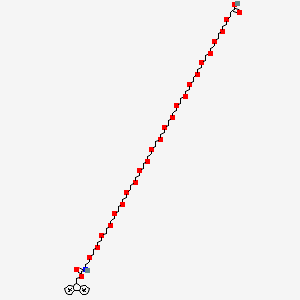

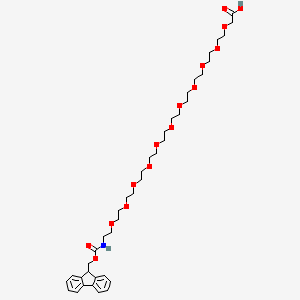

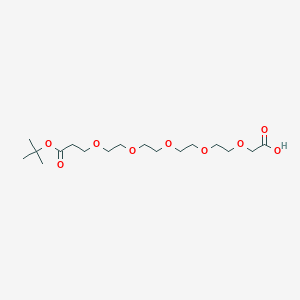

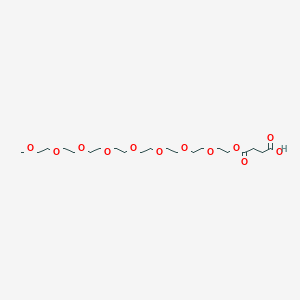

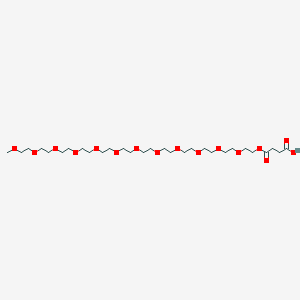

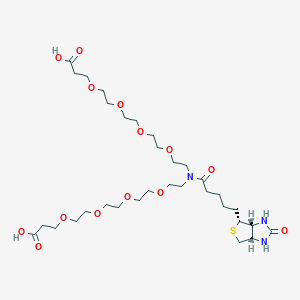

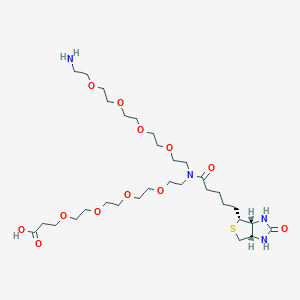

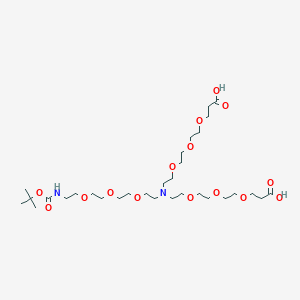

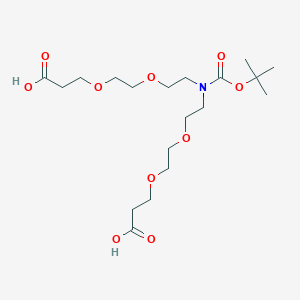

NH-bis(PEG4-acid) is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound facilitates the formation of PROTAC molecules by connecting two essential ligands, enabling selective protein degradation via the ubiquitin-proteasome system within cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

NH-bis(PEG4-acid) is synthesized by reacting polyethylene glycol with carboxylic acid groups. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acids can react with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds .

Industrial Production Methods

Industrial production of NH-bis(PEG4-acid) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the purification of the final product to achieve high purity levels, typically above 95% .

Analyse Chemischer Reaktionen

Types of Reactions

NH-bis(PEG4-acid) undergoes various chemical reactions, including:

Substitution Reactions: The terminal carboxylic acids can react with primary amine groups to form amide bonds.

Conjugation Reactions: It can be used for bio-conjugation, linking biomolecules through its carboxylic acid groups.

Common Reagents and Conditions

EDC: Used as a coupling agent to activate carboxylic acids for reaction with amines.

HATU: Another coupling agent that facilitates the formation of amide bonds.

Major Products Formed

The major products formed from these reactions are amide-linked conjugates, which are essential in the synthesis of PROTAC molecules .

Wissenschaftliche Forschungsanwendungen

NH-bis(PEG4-acid) has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of complex molecules.

Biology: Facilitates the study of protein degradation mechanisms.

Medicine: Plays a crucial role in the development of targeted therapies, particularly in cancer treatment.

Industry: Used in the production of bio-conjugates and other specialized chemicals

Wirkmechanismus

NH-bis(PEG4-acid) exerts its effects by acting as a linker in PROTAC molecules. These molecules utilize the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The linker connects an E3 ubiquitin ligase ligand with a target protein ligand, facilitating the ubiquitination and subsequent degradation of the target protein .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bis-PEG4-acid: Another PEG-based linker with similar properties but different molecular weight and structure.

Azido-PEG3-Val-Cit-PAB-PNP: A cleavable peptide linker used in antibody-drug conjugates (ADCs).

Uniqueness

NH-bis(PEG4-acid) is unique due to its specific application in PROTAC synthesis, enabling selective protein degradation, which is a promising approach for targeted therapy .

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO12/c24-21(25)1-5-28-9-13-32-17-19-34-15-11-30-7-3-23-4-8-31-12-16-35-20-18-33-14-10-29-6-2-22(26)27/h23H,1-20H2,(H,24,25)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCFBOYSLWNBKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCNCCOCCOCCOCCOCCC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[(19S,26Z)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B8105991.png)

![2,2'-[[6,6,12,12-tetrakis(4-hexylphenyl)-s-indacenodithieno[3,2-b]thiophene]methylidyne(3-oxo-1H-indene-2,1(3H)-diylidene)]]bis(propanedinitrile)](/img/structure/B8105995.png)

![6,8-difluoro-2-[4-(2-hydroxypropan-2-yl)phenyl]-1H-quinazolin-4-one](/img/structure/B8106001.png)

![6-[(3,4-dichlorobenzoyl)amino]-N-(1,3-thiazol-2-yl)naphthalene-2-carboxamide](/img/structure/B8106008.png)